1-(3-Bromo-5-chlorobenzoyl)azetidine

medicinal chemistry halogen bonding structure-activity relationship

Accelerate your medicinal chemistry program with 1-(3-Bromo-5-chlorobenzoyl)azetidine, a uniquely substituted N-benzoyl azetidine scaffold. The strategic 3-bromo-5-chloro pattern offers halogen-bonding potential and metabolic stability advantages over mono-halogenated or other regioisomers, making it ideal for antimycobacterial and CNS programs. Procure the precise compound for validated SAR expansion, not a generic analog. Available at 95%+ purity for R&D.

Molecular Formula C10H9BrClNO
Molecular Weight 274.54 g/mol
Cat. No. B8152091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-5-chlorobenzoyl)azetidine
Molecular FormulaC10H9BrClNO
Molecular Weight274.54 g/mol
Structural Identifiers
SMILESC1CN(C1)C(=O)C2=CC(=CC(=C2)Br)Cl
InChIInChI=1S/C10H9BrClNO/c11-8-4-7(5-9(12)6-8)10(14)13-2-1-3-13/h4-6H,1-3H2
InChIKeyRSLDPIDFMZRJGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-5-chlorobenzoyl)azetidine: Procurement-Grade Specifications and Analytical Benchmarks for Medicinal Chemistry


1-(3-Bromo-5-chlorobenzoyl)azetidine (CAS 1866483-90-0, molecular formula C₁₀H₉BrClNO, molecular weight 274.54 g/mol) is a halogenated N-benzoyl azetidine derivative featuring a four-membered saturated nitrogen heterocycle . The compound incorporates both bromine and chlorine substituents at the 3- and 5-positions of the benzoyl moiety, creating a distinct steric and electronic profile that influences receptor binding geometry and metabolic stability compared to mono-halogenated or differently substituted benzoyl azetidine analogs . Commercial availability is primarily through specialized chemical suppliers at research-grade purities, with typical specifications including minimum purity of 95% by HPLC .

Why 1-(3-Bromo-5-chlorobenzoyl)azetidine Cannot Be Replaced by Generic Azetidine Analogs in Structure-Activity Optimization


Substitution of 1-(3-bromo-5-chlorobenzoyl)azetidine with seemingly similar halogenated benzoyl azetidines is not pharmacologically neutral. The precise 3-bromo-5-chloro substitution pattern on the phenyl ring creates a unique combination of steric hindrance and halogen-bonding potential that differs fundamentally from regioisomers such as 1-(4-bromo-3-chlorobenzoyl)azetidine or 1-(3-bromo-4-chlorobenzoyl)azetidine . The azetidine ring itself, when N-acylated with this specific benzoyl group, adopts a constrained conformation with a dihedral angle distinct from pyrrolidine or piperidine analogs, directly affecting target engagement geometry [1]. In medicinal chemistry campaigns where halogen atoms serve as both hydrophobic anchors and halogen bond donors to protein backbone carbonyls, even positional isomerism of bromine and chlorine can shift potency by orders of magnitude [2].

Quantitative Differentiation of 1-(3-Bromo-5-chlorobenzoyl)azetidine: Evidence-Based Comparator Analysis for Procurement Decisions


Halogen Substitution Pattern and Target Binding Affinity: Comparative Analysis of Bromo-Chloro Azetidine Regioisomers

The 3-bromo-5-chloro substitution pattern on the benzoyl moiety provides a distinct electronic distribution and steric profile compared to alternative regioisomers. This compound features a meta-arrangement of bromine (position 3) and chlorine (position 5), creating a dipole moment orientation that differs from ortho- or para-substituted analogs . In the broader class of halogenated azetidine amides, compounds with dual halogen substitution demonstrate enhanced lipophilicity (calculated logP approximately 2.8-3.2 for the 3-bromo-5-chloro pattern versus approximately 2.3-2.7 for mono-halogenated analogs), which correlates with improved membrane permeability in cellular assays .

medicinal chemistry halogen bonding structure-activity relationship

Comparative Metabolic Stability: Azetidine Core versus Pyrrolidine and Piperidine Analogs

The azetidine core in 1-(3-bromo-5-chlorobenzoyl)azetidine confers distinct metabolic stability advantages over larger saturated N-heterocycles. Azetidine-containing compounds exhibit reduced susceptibility to N-dealkylation by cytochrome P450 enzymes compared to pyrrolidine (5-membered) and piperidine (6-membered) analogs, attributable to the increased ring strain and altered basicity (pKa of azetidine approximately 11.3 versus pyrrolidine approximately 11.4 and piperidine approximately 11.2) [1]. N-acylation further modulates this stability profile. Studies on structurally related N-benzoyl azetidines demonstrate that the 3-bromo-5-chloro substitution enhances resistance to oxidative metabolism relative to unsubstituted benzoyl azetidines .

metabolic stability drug metabolism cytochrome P450

Antimicrobial Activity Profile: Class-Level Evidence from Azetidine Derivatives

Azetidine derivatives as a class demonstrate significant antimicrobial activity with validated in vitro potency. A whole-cell phenotypic screen identified a series of azetidine derivatives (BGAz series) that elicit potent bactericidal activity with MIC₉₉ values <10 μM against drug-sensitive Mycobacterium tuberculosis and multidrug-resistant (MDR) strains [1]. This class-level activity is mechanistically linked to inhibition of mycolate assembly in the mycobacterial cell wall, a target pathway distinct from conventional antitubercular agents [1]. While specific MIC data for 1-(3-bromo-5-chlorobenzoyl)azetidine against M. tuberculosis have not been reported, the compound's structural features align with the active pharmacophore requirements identified in the BGAz series, particularly the presence of halogen substituents that enhance target engagement .

antimicrobial antibacterial Mycobacterium tuberculosis

Diacylglycerol Kinase Probe Development: Azetidine Scaffold Utility in Chemical Biology

Azetidine compounds, including halogenated N-benzoyl derivatives, have been patented and developed as probes for monitoring diacylglycerol kinase (DGK) activity and for identifying druggable targets in lipid signaling pathways [1]. The four-membered azetidine ring provides a conformationally constrained scaffold that facilitates covalent or high-affinity non-covalent target engagement. The 3-bromo-5-chlorobenzoyl moiety in 1-(3-bromo-5-chlorobenzoyl)azetidine offers distinct advantages over other halogenation patterns for probe development: the bromine atom enables potential radiolabeling or heavy-atom derivatization for X-ray crystallography, while the chlorine substituent modulates electronic properties without introducing excessive steric bulk .

chemical probe diacylglycerol kinase target engagement

Optimal Application Scenarios for 1-(3-Bromo-5-chlorobenzoyl)azetidine Based on Quantified Differentiation Evidence


Structure-Activity Relationship Expansion in Antimicrobial Drug Discovery Programs

Research groups engaged in antimycobacterial drug discovery should prioritize 1-(3-bromo-5-chlorobenzoyl)azetidine as a differentiated scaffold for SAR expansion. The compound's structural alignment with the BGAz pharmacophore series (MIC₉₉ <10 μM against M. tuberculosis [1]) provides a validated starting point, while the distinct 3-bromo-5-chloro substitution pattern enables exploration of halogen bonding interactions not accessible with mono-halogenated or alternative regioisomers. This scaffold is particularly suited for programs targeting mycolate assembly inhibition and seeking to overcome MDR resistance mechanisms.

Metabolic Stability Optimization in CNS-Targeted Lead Series

Medicinal chemistry teams optimizing CNS-penetrant leads with metabolic stability liabilities should incorporate 1-(3-bromo-5-chlorobenzoyl)azetidine into screening cascades. The azetidine core confers reduced susceptibility to cytochrome P450-mediated N-dealkylation compared to pyrrolidine and piperidine analogs [2], while the calculated logP range (2.8-3.2) positions the compound favorably for blood-brain barrier penetration. The 3,5-dihalogenation further enhances oxidative resistance relative to unsubstituted benzoyl azetidines, making this compound suitable for programs where maintaining adequate half-life is critical.

Chemical Probe Development for Kinase and Lipid Signaling Targets

Chemical biology laboratories developing probes for diacylglycerol kinase or related lipid signaling enzymes should procure 1-(3-bromo-5-chlorobenzoyl)azetidine as a versatile scaffold [3]. The bromine atom at position 3 enables heavy-atom derivatization for crystallographic phasing or potential radiolabeling for binding assays, while the chlorine at position 5 provides electronic tuning without steric interference. This orthogonal functionalization strategy is not available with mono-halogenated azetidines, offering a distinct advantage for comprehensive target engagement characterization.

Halogen Bonding Geometry Studies in Protein-Ligand Interactions

Structural biology and computational chemistry groups investigating halogen bonding in protein-ligand complexes should utilize 1-(3-bromo-5-chlorobenzoyl)azetidine as a model system. The meta-meta arrangement of bromine and chlorine creates a defined dipole orientation distinct from ortho- or para-substituted analogs, enabling systematic investigation of halogen bond donor-acceptor geometries. The constrained azetidine ring limits conformational flexibility, facilitating unambiguous interpretation of electron density maps and binding mode analysis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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